2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile
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Overview
Description
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2,4-dimethylthiazole with benzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of benzonitrile to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Known for its antimicrobial properties.
2,4-Dimethylthiazole: Similar structure but lacks the benzonitrile group.
Benzothiazole: Contains a fused benzene and thiazole ring, known for its anticancer properties.
Uniqueness
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile is unique due to the presence of both the thiazole ring and the benzonitrile group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C13H12N2OS |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-[(2,4-dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H12N2OS/c1-9-13(17-10(2)15-9)8-16-12-6-4-3-5-11(12)7-14/h3-6H,8H2,1-2H3 |
InChI Key |
MTXYUQPZQLHVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)COC2=CC=CC=C2C#N |
Origin of Product |
United States |
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